molecular formula C38H44O8 B1496030 Gambogellic Acid

Gambogellic Acid

Cat. No.: B1496030
M. Wt: 628.7 g/mol
InChI Key: NVYMXCXFPJLTOZ-JGULFVLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gambogellic acid can be synthesized from gambogic acid through a series of chemical reactions. The preparation method involves heating gambogic acid and performing preparative liquid chromatography separation to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of gambogic acid from the resin of Garcinia hanburyi, followed by its chemical modification to produce this compound. This process ensures the compound’s purity and consistency for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Gambogellic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often evaluated for their enhanced biological activities .

Properties

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

IUPAC Name

(E)-4-[(2S,8R,19S)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1

InChI Key

NVYMXCXFPJLTOZ-JGULFVLLSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7C[C@](O2)(CCC7C(=C)C)C)C

SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Synonyms

gambogellic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gambogellic Acid
Reactant of Route 2
Gambogellic Acid
Reactant of Route 3
Gambogellic Acid
Reactant of Route 4
Gambogellic Acid
Reactant of Route 5
Gambogellic Acid
Reactant of Route 6
Gambogellic Acid

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